molecular formula C7H13F2NO B13565612 2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol

2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol

Cat. No.: B13565612
M. Wt: 165.18 g/mol
InChI Key: RWAFKEJACICZIS-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms on the piperidine ring and an ethanol group makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,3-difluoropiperidine with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanol group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
  • 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
  • 2-(2,3-difluoropyridin-4-yl)ethan-1-ol

Uniqueness

2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanol group. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

2-(3,3-difluoropiperidin-4-yl)ethanol

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(7)2-4-11/h6,10-11H,1-5H2

InChI Key

RWAFKEJACICZIS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CCO)(F)F

Origin of Product

United States

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